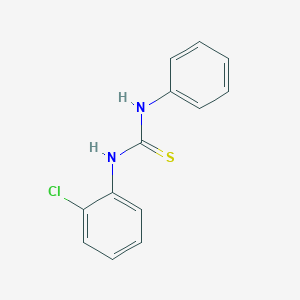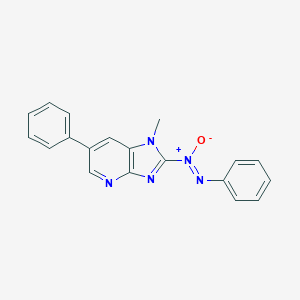
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine, also known as PIP, is a heterocyclic compound that has been widely used in scientific research. It is a red-orange crystalline solid that is insoluble in water but soluble in organic solvents. PIP has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biotechnology.
Mechanism Of Action
The mechanism of action of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine is not fully understood. However, studies have shown that 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine can interact with DNA and induce DNA damage, leading to apoptosis in cancer cells. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. This inhibition can lead to the accumulation of DNA damage and cell death.
Biochemical And Physiological Effects
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine can induce apoptosis in cancer cells, inhibit cell proliferation, and induce DNA damage. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine in laboratory experiments include its ease of synthesis, its solubility in organic solvents, and its potential applications in various fields. However, 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has several limitations, including its insolubility in water, its potential toxicity, and its limited stability in solution.
Future Directions
There are several future directions for the study of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine. In medicinal chemistry, further studies are needed to investigate the potential anticancer properties of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine and its mechanism of action. In material science, further studies are needed to investigate the potential use of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine in organic electronic devices. Additionally, further studies are needed to investigate the potential use of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine as a photosensitizer in photodynamic therapy. Overall, the study of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has the potential to lead to the development of new therapies and technologies in various fields.
Synthesis Methods
The synthesis of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine involves the reaction of 2-aminomethyl-6-phenylimidazo[4,5-b]pyridine with nitrous acid and phenylhydrazine. This reaction results in the formation of the azo compound, which is then purified by recrystallization. The synthesis of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been investigated for its anticancer properties. Studies have shown that 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine can induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has also been studied for its potential use as a photosensitizer in photodynamic therapy.
In material science, 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been investigated for its potential use in the development of organic electronic devices. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been found to have good electron transport properties, making it a potential candidate for use in organic solar cells and field-effect transistors.
properties
CAS RN |
133763-19-6 |
|---|---|
Product Name |
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine |
Molecular Formula |
C19H15N5O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)-oxido-phenyliminoazanium |
InChI |
InChI=1S/C19H15N5O/c1-23-17-12-15(14-8-4-2-5-9-14)13-20-18(17)21-19(23)24(25)22-16-10-6-3-7-11-16/h2-13H,1H3 |
InChI Key |
DTVHMEHUIJYWFJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=NC4=CC=CC=C4)[O-] |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=NC4=CC=CC=C4)[O-] |
synonyms |
2-(phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine 2-PA-PhIP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



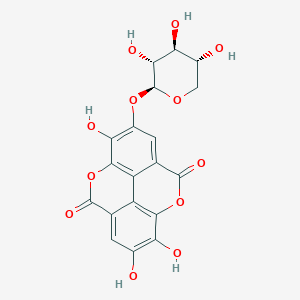
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)
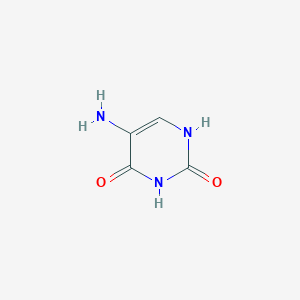
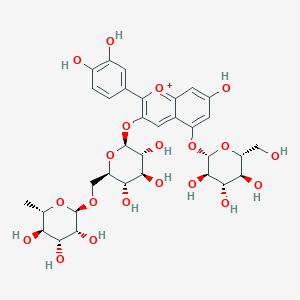
![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
![Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B160955.png)
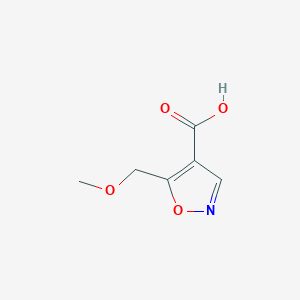
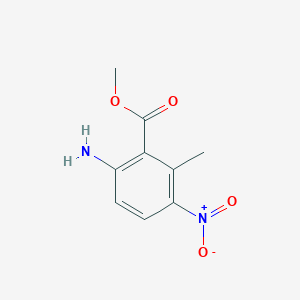
![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)
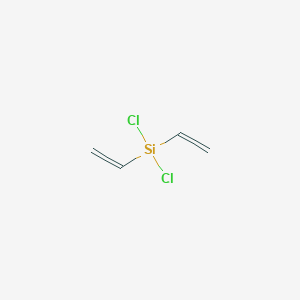
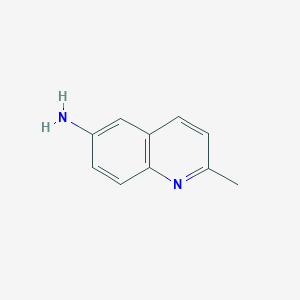
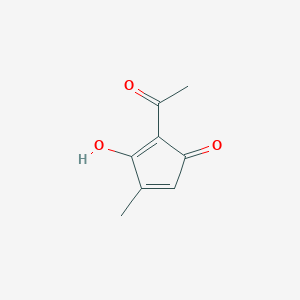
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
